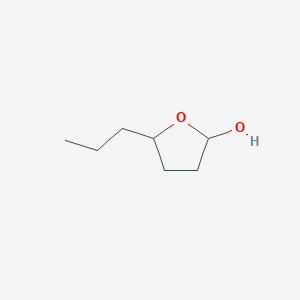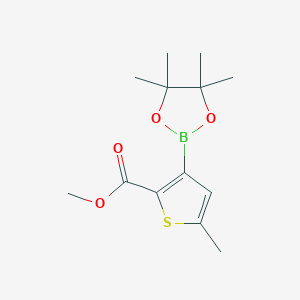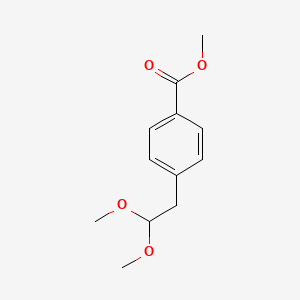
4-chloro-6-(1,3-dimethyl-1H-pyrazol-4-ylamino)nicotinonitrile
Übersicht
Beschreibung
4-chloro-6-(1,3-dimethyl-1H-pyrazol-4-ylamino)nicotinonitrile is a heterocyclic compound that features a pyridine ring substituted with a chloro group, a cyano group, and an amino group linked to a 1,3-dimethylpyrazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-(1,3-dimethyl-1H-pyrazol-4-ylamino)nicotinonitrile typically involves the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the preparation of 1,3-dimethylpyrazole. This can be achieved through the reaction of hydrazine with acetylacetone under acidic conditions.
Amination of Pyridine: The next step involves the introduction of the amino group to the pyridine ring. This can be done by reacting 4-chloro-6-nitropyridine-3-carbonitrile with 1,3-dimethylpyrazole in the presence of a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas.
Chlorination: The final step is the chlorination of the pyridine ring, which can be achieved using thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-6-(1,3-dimethyl-1H-pyrazol-4-ylamino)nicotinonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The pyrazole ring can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of aminopyridine derivatives.
Oxidation: Formation of pyrazole N-oxides.
Wissenschaftliche Forschungsanwendungen
4-chloro-6-(1,3-dimethyl-1H-pyrazol-4-ylamino)nicotinonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.
Material Science: It is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe for studying enzyme mechanisms and receptor-ligand interactions.
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 4-chloro-6-(1,3-dimethyl-1H-pyrazol-4-ylamino)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-6-(1,3-dimethylpyrazol-4-ylamino)pyridine-2-carbonitrile
- 4-Chloro-6-(1,3-dimethylpyrazol-4-ylamino)pyridine-5-carbonitrile
- 4-Chloro-6-(1,3-dimethylpyrazol-4-ylamino)pyridine-3-carboxamide
Uniqueness
4-chloro-6-(1,3-dimethyl-1H-pyrazol-4-ylamino)nicotinonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for designing molecules with tailored biological activities and material properties.
Eigenschaften
Molekularformel |
C11H10ClN5 |
|---|---|
Molekulargewicht |
247.68 g/mol |
IUPAC-Name |
4-chloro-6-[(1,3-dimethylpyrazol-4-yl)amino]pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H10ClN5/c1-7-10(6-17(2)16-7)15-11-3-9(12)8(4-13)5-14-11/h3,5-6H,1-2H3,(H,14,15) |
InChI-Schlüssel |
MKEBHVWWKYMJMM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C=C1NC2=NC=C(C(=C2)Cl)C#N)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![N-[2-(2-Fluorophenyl)ethyl]prop-2-en-1-amine](/img/structure/B8438356.png)
